2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13761333
Molecular Formula: C6H8Br2O2
Molecular Weight: 271.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8Br2O2 |
|---|---|
| Molecular Weight | 271.93 g/mol |
| IUPAC Name | ethyl 2,2-dibromocyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
| Standard InChI Key | UZRMNZSTNIVKJH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC1(Br)Br |
| Canonical SMILES | CCOC(=O)C1CC1(Br)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a cyclopropane ring fused to a carboxylic acid ethyl ester group, with two bromine atoms occupying adjacent positions on the ring. The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which destabilizes the molecule and enhances its reactivity . The ester group (-COOEt) contributes polarity, while the bromine atoms act as both steric and electronic modifiers.
Stereochemical Considerations
The spatial arrangement of substituents on the cyclopropane ring profoundly impacts reactivity. For example, cis-configured bromine atoms (as in 2,2-dibromo derivatives) create a more polarized electron distribution compared to trans isomers, facilitating nucleophilic attacks at the β-carbon . The ethyl ester group adopts a conformation that minimizes steric clashes with the bromines, as evidenced by crystallographic studies of analogous cyclopropane esters .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm the presence of the ester and bromine functionalities .
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NMR Spectroscopy:
Synthesis and Manufacturing Approaches
Cyclopropanation Strategies
The cyclopropane core is typically constructed via [2+1] cycloaddition reactions. A common method involves the reaction of dihalocarbenes with α,β-unsaturated esters (Scheme 1) :
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Diethyl Malonate Route:
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Phase-Transfer Catalysis:
Bromination Techniques
Post-cyclopropanation bromination is achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent (e.g., CCl₄ vs. CH₂Cl₂) influences regioselectivity:
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Br₂ in CCl₄: Favors cis-addition due to steric hindrance (Yield: 85%) .
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NBS in CH₂Cl₂: Enables radical-mediated bromination, though with lower selectivity .
Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient β-carbon adjacent to the bromines is susceptible to nucleophilic attack. For example:
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Reaction with Amines:
Elimination Reactions
Under basic conditions (e.g., KOtBu), the compound undergoes dehydrobromination to form cyclopropene derivatives (Scheme 2) :
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Product: Cyclopropanecarboxylic acid ethyl ester with a strained double bond.
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Application: Cyclopropenes serve as dienophiles in Diels-Alder reactions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to undergo stereospecific transformations makes it valuable in drug discovery:
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Antiviral Agents: Analogous cyclopropane derivatives (e.g., cyclopropyl nucleosides) exhibit activity against herpes simplex virus .
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Insecticides: Esters of 3-formyl cyclopropanecarboxylic acids, synthesized via similar pathways, show potent insecticidal properties .
Material Science
Brominated cyclopropanes act as flame retardants in polymer matrices due to their high thermal stability and bromine content .
Comparative Analysis of Cyclopropane Esters
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